molecular formula C15H18FN5O B2472723 2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897623-39-1

2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2472723
CAS No.: 897623-39-1
M. Wt: 303.341
InChI Key: PUDVJQIWEWOZEP-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl group, a fluorophenyl group, and a tetrazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the cyclopentyl group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl bromide.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate product with acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazoles or acetamides.

Scientific Research Applications

2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-(4-fluorophenyl)acetamide
  • 2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Uniqueness

2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopentyl-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c16-12-5-7-13(8-6-12)21-14(18-19-20-21)10-17-15(22)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDVJQIWEWOZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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